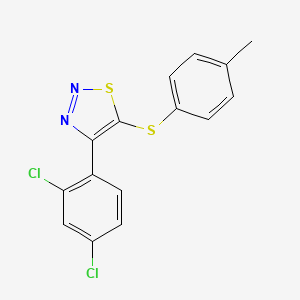

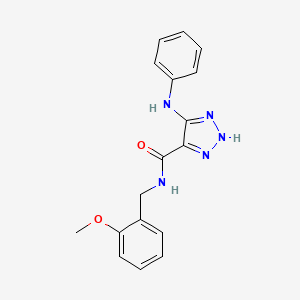

![molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7](/img/structure/B2927365.png)

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” is a chemical compound . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

The synthesis of this compound could involve various methods. For instance, 2,4-Dibromoaniline, a related compound, is used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also used as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Chemical Reactions Analysis

As a reactant, “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” can participate in various chemical reactions. For example, 2,4-Dibromoaniline, a related compound, is used to prepare dialkyl-substituted aminoaryl sulfides using a Grignard reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Fluorescent Materials Development

- Green Fluorophores : Research into benzene-based structures has led to the development of green fluorophores that exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent. These materials offer potential for imaging applications and displays due to their large Stokes shifts and high quantum yields (Beppu et al., 2015).

Biomedical Research

- Carbonic Anhydrase Inhibitors : Compounds related to bromophenols have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. This research aims at developing new treatments for conditions such as glaucoma, epilepsy, and osteoporosis, showcasing the therapeutic potential of halogenated benzene derivatives (Balaydın et al., 2012).

Organic Synthesis and Catalysis

- Oxidation Catalysts : Tetranuclear copper(ii)-Schiff-base complexes derived from similar benzene-based ligands have shown efficacy as catalysts for the oxidation of cyclohexane and toluene, highlighting their utility in chemical synthesis and industrial applications (Roy & Manassero, 2010).

Antipathogenic and Antioxidant Applications

Antipathogenic Properties : Thiourea derivatives, related in structural complexity to the queried compound, have demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting metal ions and changes in pH, underscoring the relevance of benzene derivatives in analytical chemistry and environmental monitoring (Roy, 2021).

Safety and Hazards

properties

IUPAC Name |

2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAVHLHUQZXMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)